molecular formula C7H7NO2 B166867 3-Nitrotoluene CAS No. 99-08-1

3-Nitrotoluene

Cat. No.: B166867
CAS No.: 99-08-1
M. Wt: 137.14 g/mol
InChI Key: QZYHIOPPLUPUJF-UHFFFAOYSA-N
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Description

3-Nitrotoluene, also known as meta-nitrotoluene, is an organic compound with the chemical formula CH₃C₆H₄NO₂. It is one of the three isomers of nitrotoluene, characterized by a nitro group (-NO₂) attached to the third carbon of the toluene ring. This compound appears as a yellow liquid and is primarily used in the manufacture of dyes and other chemical intermediates .

Mechanism of Action

Target of Action

3-Nitrotoluene, also known as 1-Methyl-3-nitrobenzene, primarily targets the blood, spleen, kidneys, testes, lungs, and liver . It acts as a methemoglobin generator, causing changes in these organs .

Mode of Action

The compound interacts with its targets by generating methemoglobin, a form of hemoglobin that cannot effectively release oxygen to body tissues . This interaction results in changes in the organ weights of the liver, kidneys, lungs, and thymus .

Biochemical Pathways

this compound affects several biochemical pathways. It triggers the NRF2-mediated oxidative stress response, aryl hydrocarbon receptor signaling, LPS/IL-1 mediated inhibition of RXR function, xenobiotic metabolism signaling, and metabolism of xenobiotics by cytochrome P450 . It also impacts lipid metabolism at both the transcriptional and lipid production level .

Pharmacokinetics

this compound is absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin . Its metabolism mainly takes place via oxidation of the methyl group followed by conjugation with glucuronic acid or sulfuric acid . The compound is then excreted in the urine .

Result of Action

At systemically toxic doses, this compound causes damage to male and female reproductive organs in rats . It also leads to spleen changes in the offspring after administration of high doses to pregnant animals . In genotoxicity studies, this compound shows both negative and positive results typical of nitroaromatics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, contamination of soil and groundwater by explosives such as 2,4,6-trinitrotoluene, which is synthesized using both mono- and dinitrotoluenes, has been reported . This contamination could potentially affect the bioavailability and toxicity of this compound in the environment.

Biochemical Analysis

Biochemical Properties

3-Nitrotoluene has been found to interact with certain bacterial strains, such as Diaphorobacter sp., which utilize this compound as a sole source of carbon, nitrogen, and energy . The degradation of this compound by Diaphorobacter sp. strain DS2 was accompanied by the release of nitrite in the culture broth with an increase in biomass . This suggests that this compound interacts with certain enzymes and proteins within these bacteria to facilitate its degradation.

Cellular Effects

It has been observed that in rats, single oral administration of this compound at 500 mg/kg body weight or above produced sedation, cyanosis, and a poor general condition . This suggests that this compound may have significant effects on cellular processes and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its degradation by certain bacterial strains. For instance, Diaphorobacter sp. strain DS2 degrades this compound via ring oxidation with this compound dioxygenase (3NTDO) . This process involves the dihydroxylation of the benzene ring with the concomitant removal of the nitro group .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the degradation of this compound by Diaphorobacter sp. strain DS2 is accompanied by the release of nitrite in the culture broth with an increase in biomass . This suggests that the effects of this compound may change over time in a laboratory setting.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, in rats, single oral administration of this compound at 500 mg/kg body weight or above produced sedation, cyanosis, and a poor general condition . This suggests that higher doses of this compound may have more pronounced effects.

Metabolic Pathways

The metabolic pathways of this compound involve its degradation by certain bacterial strains. For instance, Diaphorobacter sp. strain DS2 degrades this compound via ring oxidation with this compound dioxygenase (3NTDO) . This process involves the dihydroxylation of the benzene ring with the concomitant removal of the nitro group .

Transport and Distribution

This compound is absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent also through the skin and distributed within the body .

Preparation Methods

3-Nitrotoluene is synthesized through the nitration of toluene. This process involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically around 50°C. The reaction yields a mixture of nitrotoluene isomers, predominantly 2-nitrotoluene and 4-nitrotoluene. The this compound is separated and purified through fractional distillation .

In industrial settings, the production of this compound follows a similar nitration process, with careful control of reaction conditions to optimize yield and purity. The use of mixed acid nitration is common, and the separation of isomers is achieved through distillation and other refining techniques .

Chemical Reactions Analysis

3-Nitrotoluene undergoes various chemical reactions, including:

    Reduction: When reduced, this compound forms 3-aminotoluene (meta-toluidine). This reaction typically uses reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Oxidation: Oxidation of this compound can lead to the formation of 3-nitrobenzoic acid. Common oxidizing agents include potassium permanganate and chromic acid.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Scientific Research Applications

Comparison with Similar Compounds

3-Nitrotoluene is one of three isomers of nitrotoluene, the others being 2-nitrotoluene (ortho-nitrotoluene) and 4-nitrotoluene (para-nitrotoluene). These isomers differ in the position of the nitro group on the toluene ring:

    2-Nitrotoluene: The nitro group is attached to the second carbon of the toluene ring. It is used in the production of dyes, explosives, and other chemicals.

    4-Nitrotoluene: The nitro group is attached to the fourth carbon of the toluene ring. .

Compared to its isomers, this compound is unique in its specific applications and reactivity patterns, particularly in the synthesis of meta-toluidine and its derivatives.

Properties

IUPAC Name

1-methyl-3-nitrobenzene
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InChI

InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3
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InChI Key

QZYHIOPPLUPUJF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)[N+](=O)[O-]
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID5021831
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Molecular Weight

137.14 g/mol
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Physical Description

M-nitrotoluene appears as yellow crystals that melt at 59 °F to a yellow liquid. Often therefore encountered as a liquid. Flash point 223 °F. Boiling point 450 °F. Insoluble in water. Toxic by inhalation and ingestion., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 degrees F.]; [NIOSH], YELLOW LIQUID OR YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 °F.]
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Boiling Point

450.7 °F at 760 mmHg (NTP, 1992), 232 °C at 760 mm Hg, 231.9 °C, 450 °F
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Flash Point

223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 106 °C c.c., 223 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 500 mg/L at 30 °C; 450 mg/L at 20 °C, Miscible with alcohol and ether; sol in benzene., Soluble in most organic solvents such as ethanol, benzene, and diethyl ether, Solubility in water, g/100ml at 20 °C: 0.05, 0.05%
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Density

1.1571 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1630 at 20 °C/4 °C, 1.16 g/cm³, 1.16
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Vapor Density

4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73
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Vapor Pressure

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.0 mmHg at 140 °F (NTP, 1992), 0.1 [mmHg], Vapor pressure: 1.0 mm Hg at 60 °C, 0.107 mm Hg at 25 °C, 0.1 mmHg
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Color/Form

Yellow liquid [Note: A solid below 59 degrees F]

CAS No.

99-08-1
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Record name M-NITROTOLUENE
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Record name Toluene, m-nitro-
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Melting Point

59.9 °F (NTP, 1992), 15.5 °C, 16.1 °C, 59 °F
Record name M-NITROTOLUENE
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Record name 3-NITROTOLUENE
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Record name m-NITROTOLUENE
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Record name m-Nitrotoluene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-nitrotoluene?

A1: this compound has the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research papers do not delve into detailed spectroscopic data, they utilize techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ] and ultrahigh-performance liquid chromatography (UHPLC) [] to identify and quantify this compound in various matrices.

Q3: How does the structure of this compound influence its chemical reactivity?

A3: The presence of the nitro group (-NO₂) significantly influences the reactivity of this compound. This electron-withdrawing group activates the aromatic ring towards electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the nitro group. [, ] Furthermore, the methyl group can be oxidized to form various derivatives. [, , , ]

Q4: How do microorganisms degrade this compound?

A4: Several bacterial species, including Pseudomonas putida [, ] and Rhodococcus sp. [, ] can utilize this compound as a sole source of carbon and energy. This degradation process often involves the initial oxidation of this compound by oxygenase enzymes. [, , ]

Q5: What are the different pathways for microbial degradation of this compound?

A5: Research indicates two primary pathways:

  • Reduction of the nitro group: This pathway, observed in Pseudomonas putida OU83, leads to the formation of 3-aminotoluene. []
  • Oxidation of the methyl group: This pathway, also observed in Pseudomonas putida OU83, involves the oxidation of this compound to 3-nitrobenzyl alcohol, followed by further oxidation to 3-nitrobenzaldehyde, 3-nitrobenzoic acid, and ultimately 3-nitrophenol. 3-Nitrophenol is then degraded with the release of nitrite. []

Q6: What enzymes are involved in the microbial degradation of this compound?

A6: Various enzymes play crucial roles in the degradation process:

  • Nitroarene dioxygenases: These enzymes, often originating from naphthalene dioxygenase or biphenyl dioxygenase, catalyze the initial oxidation of this compound. For example, Rhodococcus sp. strain ZWL3NT utilizes a Bph-like nitroarene dioxygenase to convert this compound to 3-methylcatechol. [, ]
  • Deformylase: A cofactor-independent deformylase catalyzes C-1 elimination during the degradation process in Pseudomonas putida OU83. []
  • Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase: These enzymes participate in the oxidation pathway of this compound. []

Q7: What role do fungal species play in this compound biotransformation?

A7: Fungi like Phanerochaete chrysosporium can also transform this compound, primarily through cytochrome P450-mediated hydroxylation of the methyl group, producing the corresponding aryl alcohol. [] This fungal biotransformation process extends to other substituted toluenes with electron-withdrawing groups. []

Q8: Can laccases be utilized for the biotransformation of this compound?

A8: Yes, laccases from various fungal species, including Pleurotus ostreatus [, ] and Abortiporus biennis [], have been successfully used for the selective oxidation of this compound to 3-nitrobenzaldehyde. This biotransformation process often employs a mediator molecule like ABTS (2,2′-azino-bis (3-ethylbenzthiazoline-6-sulfonic acid) diammonium salt). [, , , , ]

Q9: How is this compound introduced into the environment?

A9: this compound is primarily released into the environment through industrial wastewater discharge. It is a byproduct of various industrial processes, including the production of explosives, dyes, and pharmaceuticals. [, , ]

Q10: How persistent is this compound in the environment?

A10: The persistence of this compound in the environment varies depending on factors like temperature, pH, and the presence of degrading microorganisms. While some studies indicate its removal in sewage effluent under aerobic and anaerobic conditions, [] others highlight the persistence of its metabolites, raising concerns about potential long-term effects. [, , ]

Q11: What are the potential environmental risks associated with this compound?

A11: The potential for this compound and its metabolites to persist in the environment, coupled with their toxicity to various organisms, raises concerns about their ecotoxicological effects. Research is crucial to understand the long-term impact of this compound contamination and develop strategies for its remediation. [, , , ]

Q12: What analytical techniques are commonly employed for the detection and quantification of this compound?

A12: Several analytical techniques are widely used for this compound analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for identifying and quantifying this compound in various matrices, including environmental samples. [, , , ]
  • Ultrahigh-Performance Liquid Chromatography (UHPLC): UHPLC offers high sensitivity and resolution for analyzing this compound and its metabolites. []
  • Single-Drop Microextraction (SDME) coupled with GC: This technique enhances the sensitivity of this compound detection in water samples. []

Q13: What are the challenges associated with analyzing this compound in complex matrices?

A13: The presence of interfering compounds in complex matrices like soil and wastewater can hinder the accurate analysis of this compound. Sample preparation techniques like solid-phase microextraction (SPME) [] and dispersive liquid-liquid microextraction (DLLME) [, ] are crucial to isolate and concentrate this compound before analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.